An In-Depth Technical Guide to 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged with a dedicated CAS number, positioning it as a novel or less-common chemical entity. This guide, therefore, synthesizes information from related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
Core Identifiers and Structural Elucidation
| Identifier | Value | Source |
| IUPAC Name | 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂N₂S | Calculated |
| Molecular Weight | 196.28 g/mol | Calculated |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CC#N | Generated |
| InChI Key | (Not available) | - |
| CAS Number | (Not assigned) | - |
The acetonitrile moiety is a versatile functional group in organic synthesis and is a common feature in pharmaceuticals, contributing to polarity and potential metabolic pathways.[3] The tert-butyl group is a bulky, lipophilic substituent often introduced to modulate a molecule's pharmacokinetic properties, such as its metabolic stability and receptor binding affinity.
Chemical Structure Diagram
Caption: Chemical structure of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile.
Physicochemical Properties (Predicted)
The physicochemical properties of this molecule can be inferred from its constituent parts. The thiazole ring imparts aromaticity and a degree of polarity. The acetonitrile group is a polar, aprotic functional group capable of acting as a hydrogen bond acceptor. In contrast, the tert-butyl group is nonpolar and significantly increases the molecule's lipophilicity.
| Property | Predicted Value | Rationale |
| Boiling Point | > 200 °C | High molecular weight and polar functional groups suggest a relatively high boiling point. |
| Melting Point | Solid at room temp. | The presence of a planar aromatic system and a polar nitrile group would likely lead to a crystalline solid form. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | The bulky nonpolar tert-butyl group is expected to dominate the solubility profile, favoring organic solvents over aqueous media. |
| LogP | ~2.5 - 3.5 | The lipophilic tert-butyl group would significantly increase the octanol-water partition coefficient compared to the unsubstituted parent compound. |
| pKa | ~2 (thiazole nitrogen) | The thiazole nitrogen is weakly basic. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile is a variation of the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone.
Step-by-Step Protocol:
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Synthesis of the α-haloketone: The synthesis would commence with the bromination of pinacolone (3,3-dimethyl-2-butanone) to yield 1-bromo-3,3-dimethyl-2-butanone. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol or acetic acid.
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Synthesis of the thioamide: The required thioamide, 2-cyanoethanethioamide, can be prepared from cyanoacetamide by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
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Hantzsch Thiazole Synthesis: The final step is the cyclocondensation reaction between 1-bromo-3,3-dimethyl-2-butanone and 2-cyanoethanethioamide. This reaction is typically performed in a polar solvent such as ethanol or isopropanol, often with gentle heating to drive the reaction to completion. The resulting product, 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Synthesis Workflow Diagram:
Caption: Proposed synthetic workflow for 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile.
Potential Applications in Drug Development and Research
The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in a number of FDA-approved drugs.[4][5] Derivatives of thiazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The introduction of the tert-butyl and acetonitrile groups to the thiazole core in 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile suggests several potential areas of application:
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Kinase Inhibitors: The thiazole ring is a common feature in kinase inhibitors, where it can act as a hinge-binder. The substituents on the ring can be tailored to achieve selectivity for specific kinases.
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Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity.[4] The specific substitution pattern of this molecule could lead to novel interactions with anticancer targets.
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Antimicrobial Agents: The thiazole scaffold is present in some antimicrobial drugs. This compound could be investigated for its potential antibacterial or antifungal properties.
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Metabolic Modulators: The tert-butyl group can enhance metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.
Safety and Handling
As a novel or less-common compound, detailed toxicological data for 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile is not available. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the functional groups present, the following hazards should be considered:
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Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or hydrolysis.
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Thiazole Ring: While generally stable, heterocyclic compounds can have varied toxicological profiles.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile represents a promising, albeit understudied, chemical entity with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The unique combination of the biologically active thiazole core, the modulating tert-butyl group, and the versatile acetonitrile handle makes it a compelling candidate for further investigation by researchers and scientists in the field. Future studies should focus on its synthesis, purification, and comprehensive biological evaluation to unlock its full potential.
References
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